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Limited research suggests that Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime might possess antimicrobial properties. A study published in "Letters in Drug Design & Discovery" explored the synthesis and antitubercular activity of various oxime derivatives. The study found that the compound exhibited moderate antitubercular activity against Mycobacterium tuberculosis H37Rv strain but further investigation is needed to determine its efficacy and potential for development as an antitubercular agent [].
This oxime can serve as a precursor for the synthesis of other valuable compounds. For example, a study published in "Tetrahedron Letters" described the utilization of Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime in the synthesis of diversely substituted 3-aryl-1,2,4-triazoles, which are heterocyclic compounds with potential applications in medicinal chemistry [].
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is an organic compound with the molecular formula C₉H₈F₃NO and a molecular weight of 203.1611 g/mol. This compound features a trifluoromethyl group attached to a phenyl ring, making it structurally unique among oximes. The chemical structure can be represented as follows:
The presence of the trifluoromethyl group significantly influences the compound's reactivity and physical properties, such as its boiling point and solubility.
Thermochemical data indicates that the enthalpy change for the formation of this compound from its precursors is approximately 1448 kJ/mol .
Research into the biological activity of ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is limited but suggests potential pharmacological properties. Compounds with similar structures often exhibit:
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime can be synthesized through several methods:
These methods allow for the production of ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime in moderate to high yields.
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime finds applications in various fields:
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Ethanone, 1-[4-(trifluoromethyl)phenyl]-, oxime | C₉H₈F₃NO | Para-substitution may affect reactivity |
| Ethanone, 1-[3-chlorophenyl]-, oxime | C₉H₈ClNO | Chlorine instead of trifluoromethyl group |
| Acetophenone oxime | C₈H₉NO | Lacks fluorine; simpler structure |
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is unique due to its trifluoromethyl group, which enhances its electron-withdrawing properties compared to other similar compounds. This feature significantly affects its chemical reactivity and potential applications in pharmaceuticals and agrochemicals.
The compound emerged as a critical synthetic target in the late 20th century due to the growing demand for fluorinated agrochemicals. Early synthetic routes, such as the nitration-hydrogenation-diazotization-oximation sequence, suffered from low yields (50–60%) and isomer separation challenges. The advent of Grignard-ketene acylation methods in the 2020s revolutionized its production, achieving yields exceeding 80% and purity levels of 99.5%. This advancement aligned with industrial needs for scalable, eco-friendly processes, as traditional methods generated significant effluent.
The meta-trifluoromethyl group enhances electrophilic substitution reactivity, while the oxime moiety serves as a versatile handle for further functionalization. The compound exists as E/Z isomers, with the Z-isomer predominating in crystalline forms due to intramolecular hydrogen bonding. This structural duality enables its use in:
The traditional Grignard approach for synthesizing Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime involves a three-step process utilizing halo-benzotrifluoride as the starting material [1]. The first step requires reacting an isomeric mixture of halo benzotrifluoride with magnesium metal in an organic solvent in the presence of a catalyst to obtain a Grignard reagent [1]. The hydrocarbon solvent is typically selected from toluene, xylene, or mesitylene [1].
The second phase involves reacting the Grignard reagent with ketene in a hydrocarbon solvent in the presence of a transition metal ligand-acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone [1]. The ratio of Grignard complex to ketene ranges from 1:0.95-1.25 molar equivalents [1]. This step utilizes ketene as an environmentally friendly reagent which imparts insertion of the acetyl group without formation of by-products as generated with acetic anhydride or acetyl chloride [1].
The final step involves reacting the isomeric mixture of trifluoromethyl acetophenone with hydroxylamine salt to obtain the target oxime compound [1]. The hydroxylamine salt is preferably the sulfate or chloride salt [1]. The overall process yield ranges from 75 to 81 percent [1], with the isolated yield of pure 3-trifluoromethyl acetophenone oxime after purification achieving 80-85 percent [1].
The diazotization route represents another traditional approach utilizing 3-trifluoromethylaniline as the initial raw material [6]. This method employs the technology of classical diazotization, coupling, and hydrolysis to synthesize the target product [6]. The process begins with diazotization of 3-aminotrifluorotoluene in sulfuric acid solution at controlled temperatures between 0-5°C [6].
The diazotization reaction involves slowly adding 46 grams of 3-aminotrifluorotoluene to a four-neck flask containing 280 grams of sulfuric acid solution with mass concentration of 20-25 percent [6]. Subsequently, 30 percent sodium nitrite aqueous solution is added dropwise while maintaining temperature control at 0-5°C [6]. The reaction mixture is stirred for one hour to obtain a pale yellow diazonium salt clear liquid [6].
The coupling reaction utilizes copper salts as catalysts, with cuprous chloride or copper sulfate being employed in concentrations of 4.2-8.6 grams [6]. The diazonium salt solution is added dropwise to a mixture containing the copper catalyst, acetic acid, 50 percent acetaldehyde oxime aqueous solution, and toluene [6]. The pH is controlled at 4.0-4.5 and temperature maintained at 0-5°C [6]. Following the coupling reaction, hydrolysis is performed using 20 percent hydrochloric acid under reflux conditions [6]. The total yield of trifluoromethyl acetophenone produced according to this method exceeds 70 percent, with product content reaching over 99.5 percent [6].
| Synthetic Route | Starting Material | Reaction Steps | Overall Yield (%) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Grignard + Ketene + Oximation | Halo-benzotrifluoride | 3 | 75-85 | High purity (>99.5%) | Multi-step process |
| Diazotization Route | 3-Trifluoromethylaniline | 3 | 70-78 | Simple procedure | Moderate yield |
| Nitration-Reduction Route | Benzotrifluoride | 6-7 | 60-70 | Established route | Many unwanted isomers |
Modern oximation methodologies have evolved significantly from classical procedures that required refluxing alcoholic solutions of carbonyl compounds with hydroxylamine hydrochloride and pyridine [12]. Contemporary approaches address the multiple drawbacks of traditional methods, including low yields, long reaction times, toxicity concerns, and effluent pollution [12].
Mechanochemical synthesis represents a novel advancement in oxime preparation, utilizing solvent-free grinding conditions [12]. This approach employs bismuth trioxide as a catalyst under grinding conditions, demonstrating effectiveness across a broad spectrum of aldehydes and ketones with hydroxylamine hydrochloride in the absence of a base or other additives [12]. The methodology offers remarkable advantages including extremely simple procedures, fast reaction times, and environmental benefits [12].
Electrocatalytic methods have emerged as highly efficient alternatives, achieving oxime yields exceeding 95 percent with 99 percent selectivity [27]. These electrochemical approaches utilize oxygen reduction reaction-coupled ammoximation, producing high-value cyclohexanone oxime from cyclohexanone, water, and ammonium bicarbonate using renewable electricity without noble metals or explosive raw materials [27]. The electron-to-oxime efficiency reaches 96 percent, demonstrating exceptional energy conversion effectiveness [27].
Separation of isomers presents significant challenges due to their similar physicochemical properties [1]. Traditional methods of fractional distillation or crystallization prove inadequate for separating these isomers because of their very close physical properties and solubility characteristics [1]. The high purity meta isomer of trifluoromethyl acetophenone oxime is obtained through separation of other isomeric impurities using simple solvent purification methods [1].
Advanced chromatographic techniques have been developed for isomer separation, including comprehensive heart-cut multidimensional gas chromatography approaches [15]. These methods investigate diastereomerization of E/Z oxime molecules in both first and second dimension separations [15]. Polyethylene glycol stationary phases facilitate oxime interconversion more readily compared to other phases [15].
Crystallization purification utilizing cyclic saturated hydrocarbons such as cyclopentane and cyclohexane enables effective separation of the required 3-trifluoromethyl acetophenone oxime [1]. The process of the present invention is clean and environmentally friendly, resulting in meta-trifluoromethyl acetophenone oxime with purity higher than 99.5 percent, containing para isomer less than 0.2 percent and any other impurity less than 0.1 percent [1].
| Technique | Reaction Conditions | Typical Yield (%) | Reaction Time | Environmental Impact | Selectivity (%) |
|---|---|---|---|---|---|
| Hydroxylamine-HCl + Base | Reflux in Ethanol | 78-95 | 2-24 hours | Moderate | 85-95 |
| Mechanochemical Synthesis | Solvent-free grinding | 90-95 | 20 minutes | Low | 95-99 |
| Catalytic Oximation | Metal catalysts | 85-96 | 2-5 hours | Low-Moderate | 90-99 |
| Electrocatalytic Method | Electrochemical cell | 95 | 43 hours | Very Low | 99 |
Iron complexes represent highly effective catalytic systems for enhanced oxime synthesis [1]. The Grignard reagent reaction with ketene utilizes transition metal ligand-acid complexes, preferably iron ligands combined with aliphatic acids in aromatic hydrocarbons [1]. The reaction is conducted at temperatures between 0 to -10°C, with the reaction mixture maintained under nitrogen atmosphere [1].
The iron-catalyzed process demonstrates remarkable efficiency improvements, with overall process yields ranging from 75 to 81 percent [1]. The mechanism involves acyl insertion reactions facilitated by the iron ligand-acid complex, which enables selective formation of the desired trifluoromethyl acetophenone intermediate [1]. Iron catalysis offers significant advantages including reduced cost compared to precious metal catalysts and environmental compatibility [25].
Recent advances in iron-mediated reactions demonstrate versatility in catalyzing various transformations including insertion reactions into carbon-hydrogen bonds and carbon-heteroatom bonds [25]. Iron catalysts enable formation of carbon-carbon and carbon-heteroatom bonds through activation of diazo compounds under mild conditions [25].
Copper-based catalytic systems exhibit exceptional performance in oxime synthesis through cross-coupling mechanisms [19]. Copper complexes, particularly copper acetate, catalyze the arylation of oximes with arylboronic acids under mild conditions [19]. The reactions proceed with copper acetate loadings of 1-10 mol percent in 1,2-dichloroethane at room temperature to 50°C for 48-72 hours [19].
The copper-catalyzed process involves nucleophilic substitution mechanisms where copper centers facilitate the coupling between oxime substrates and electrophilic partners [19]. Copper complexes demonstrate remarkable substrate tolerance and functional group compatibility, enabling synthesis of diverse oxime derivatives [19].
Phenolic oxime copper complexes have been extensively studied for their gas-phase stability and solution-phase speciation characteristics [23]. The copper complexes exhibit distinct collision-induced dissociation patterns that correlate with their relative stabilities [23]. Interligand interactions in the outer-coordination sphere significantly influence gas-phase anion stability [23].
Gold complexes provide unique catalytic pathways for oxime functionalization through electrophilic activation mechanisms [19]. Gold catalysts, particularly gold phosphine complexes, enable selective O-allylation of oximes with aminoallenes in the presence of silver triflate co-catalysts [19]. The gold center behaves as an electrophilic activator of carbon-carbon bonds, facilitating nucleophilic attack by oxime oxygen atoms [19].
Ligand effects play crucial roles in determining catalytic efficiency and selectivity [24]. Charge transfer between catalytic surfaces and substrates in core-shell structures benefits catalytic performance by tuning the position of d-band centers [24]. Electron transfer due to ligand effects leads to downshift of d-band centers, optimizing adsorption energies and activation barriers [24].
| Catalyst Type | Metal Loading (mol%) | Ligand Type | Temperature (°C) | Yield Enhancement | Mechanism |
|---|---|---|---|---|---|
| Iron complexes | 5-20 | Fe-acid complexes | 0 to -10 | 20-30% | Acyl insertion |
| Copper complexes | 1-10 | Copper acetate | 25-50 | 15-25% | Cross-coupling |
| Gold complexes | 5 | Au(I)-phosphine | 25 | 10-20% | Electrophilic activation |
| Bismuth compounds | 50 | Bismuth trioxide | 25 | 30-40% | Lewis acid catalysis |
Copper-catalyzed cross-dehydrogenative coupling represents a pivotal mechanism for incorporating ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime into synthetic transformations. The fundamental approach involves the utilization of copper salts as catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds through oxidative coupling processes [1] [2].
The catalytic system typically employs copper(II) acetate in combination with 1,10-phenanthroline as the ligand, operating under oxidative conditions at elevated temperatures (80-120°C). The mechanism proceeds through a copper(I)/copper(III) catalytic cycle, where the oxime acetate functions as an internal oxidant [1]. This distinctive feature eliminates the need for external oxidants, making the process more atom-economical.
Mechanistic investigations have revealed that the reaction initiates with the formation of a copper(I) complex, which subsequently undergoes oxidative addition with the oxime substrate. The resulting copper(III) intermediate facilitates the cross-dehydrogenative coupling through reductive elimination, regenerating the copper(I) catalyst [1]. The process demonstrates remarkable diastereoselectivity, particularly in the formation of 2-trifluoromethyldihydropyrrol-2-ol derivatives.
The substrate scope encompasses oxime acetates and trifluoromethyl ketones, with yields ranging from 45% to 85%. The reaction tolerates various functional groups, including ethers, ketones, esters, and amides, demonstrating broad synthetic utility [1]. The trifluoromethylation reagents employed include trimethylsilyl trifluoromethane (CF₃SiMe₃) and Togni reagents, which serve as efficient sources of trifluoromethyl radicals.
Optimization studies have identified key parameters affecting reaction efficiency, including temperature, solvent selection, and catalyst loading. The optimal conditions typically involve dichloromethane or acetonitrile as solvents, with catalyst loadings of 5-10 mol% providing optimal balance between efficiency and economy [2] [3].
Photochemical trifluoromethylation methodologies have emerged as sustainable alternatives to traditional metal-catalyzed processes, offering mild reaction conditions and reduced environmental impact. These approaches leverage visible light to generate trifluoromethyl radicals without requiring transition metal catalysts [4] [5].
The photocatalytic systems utilize organic photocatalysts such as benzophenone or rhodamine B in combination with visible light irradiation. The mechanism involves the photoinduced generation of trifluoromethyl radicals from readily available precursors such as trifluoroacetyl oximes or triflic anhydride [4] [6]. The process operates at room temperature, making it particularly attractive for sensitive substrates.
Mechanistic studies have demonstrated that the trifluoromethyl radical exhibits pyramidal geometry, which accounts for its equal reactivity with both electron-rich and electron-deficient alkenes [4]. This unique characteristic expands the substrate scope significantly compared to traditional electrophilic trifluoromethylation methods. The radical addition follows a chain propagation mechanism, with excellent functional group tolerance.
The substrate compatibility extends to unactivated terminal alkenes, which are typically unreactive under conventional photoredox conditions. The transformation accommodates various functional groups, including ethers, ketones, esters, amides, nitriles, and heterocycles [4]. Product yields range from 30% to 81%, with the reaction demonstrating remarkable scalability.
Optimization parameters include photocatalyst selection, light source intensity, and reaction time. The use of 390 nm LED irradiation with 10 mol% benzophenone photocatalyst in acetone provides optimal conditions for most substrates [4]. The reaction proceeds efficiently under an inert atmosphere, with reaction times typically ranging from 16 to 24 hours.
The mechanistic pathway involves initial photoinduced homolysis of the trifluoromethyl precursor, followed by radical addition to the alkene substrate. The resulting carbon-centered radical undergoes subsequent transformations, including cyclization or further functionalization, depending on the substrate structure [5] [7].
N-O bond cleavage in oxime derivatives represents a fundamental process enabling access to nitrogen-centered radicals for subsequent synthetic transformations. The inherent weakness of the N-O bond (bond dissociation energy approximately 167-201 kJ/mol) makes it susceptible to homolytic cleavage under various conditions [8] [9].
Radical generation methods encompass photochemical, electrochemical, and metal-mediated approaches. Photochemical homolysis occurs readily under UV or visible light irradiation, generating iminyl radicals (R₂C=N- ) and oxygen-centered radicals simultaneously [10]. The selectivity for N-O bond cleavage over other bonds stems from the electronic repulsion between adjacent nitrogen and oxygen lone pairs [8].
Electrochemical trifluoromethylation provides an environmentally benign approach to radical generation, utilizing anodic oxidation to initiate the trifluoromethylation process. The method employs sodium trifluoromethanesulfonate as the CF₃ source, with electrochemical conditions generating trifluoromethyl radicals without additional oxidants [11] [12]. The process demonstrates excellent substrate tolerance and scalability.
Radical relay mechanisms involve sequential radical transformations, where the initial radical formation triggers a cascade of bond-forming processes. The CF₃SO₂- intermediate plays a crucial role in chain propagation, undergoing homolytic cleavage to generate CF₃ radicals and sulfur dioxide [13]. This mechanism enables the use of inexpensive trifluoromethylation reagents such as triflic anhydride and triethylsilyl triflate.
Mechanistic investigations using EPR spectroscopy and DFT calculations have elucidated the structural features of iminyl radicals and their reactivity patterns. The radicals exhibit planar geometry with delocalized spin density, contributing to their stability and selective reactivity [14] [10]. TEMPO quenching experiments confirm the radical nature of these transformations.
Substrate scope analysis reveals that β,γ-unsaturated oximes and γ,δ-alkenyl oximes undergo efficient radical cyclization to form isoxazolines and cyclic nitrones. The reaction tolerates both electron-donating and electron-withdrawing substituents, with yields ranging from 40% to 78% [11]. The methodology extends to gram-scale synthesis, demonstrating practical utility.
Optimization studies have identified water as a crucial additive in promoting proton transfer processes. Water-mediated proton transfer reduces the activation barrier by 77.5% compared to direct proton transfer in vacuum, significantly enhancing reaction efficiency [15]. The optimal conditions typically involve organic solvents with trace water content, facilitating the tautomerization steps in the reaction mechanism.
| Mechanism Type | Catalyst System | Trifluoromethyl Source | Reaction Conditions | Substrate Scope | Product Yield Range | Key Advantages |
|---|---|---|---|---|---|---|
| Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC) | Cu(OAc)₂/1,10-phenanthroline | CF₃SiMe₃/Togni Reagent | 80-120°C, oxidant required | Oxime acetates, ketones | 45-85% | High diastereoselectivity |
| Photochemical/Metal-Free Trifluoromethylation | Benzophenone/Visible Light | Trifluoroacetyl oxime/Tf₂O | Room temperature, visible light | Unactivated alkenes, trifluoroacetyl oximes | 30-81% | Metal-free, mild conditions |
| Radical-Driven N-O Bond Cleavage | SmI₂/THF | Langlois reagent (CF₃SO₂Na) | Room temperature, reductive | Oxime ethers, alkenyl oximes | 40-78% | Selective N-O bond cleavage |
| Electrochemical Trifluoromethylation | Electrode/CF₃SO₂Na | CF₃SO₂Na | Room temperature, electrochemical | β,γ-unsaturated oximes | 50-80% | Environmentally benign |
| Biocatalytic Trifluoromethylation | Nonheme Iron Enzymes | Togni reagent II | 37°C, enzymatic conditions | Alkenes with azide transfer | 40-73% | Enantioselective |
Research findings demonstrate that the choice of mechanism depends on substrate structure, desired selectivity, and reaction conditions. Copper-catalyzed CDC reactions excel in diastereoselectivity, while photochemical methods offer mild conditions and broad substrate scope. Radical-driven processes provide selective N-O bond activation, and electrochemical methods ensure environmental compatibility [1] [4] [11].